![molecular formula C8H11N3O B1482137 (1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 1824338-88-6](/img/structure/B1482137.png)

(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Pyrazole is a similar heterocyclic compound, with two adjacent nitrogen atoms.

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . The specific physical and chemical properties of “(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol” are not available in the sources I found.Scientific Research Applications

Heterocyclic Chemistry Synthesis and Applications

Heterocyclic compounds like pyrazoles and imidazoles are central to a wide range of chemical and pharmaceutical research due to their versatile biological activities and applications in developing new materials. A review of novel pyrazole synthesis methods highlighted their importance in producing compounds with antimicrobial, antifungal, antiviral, antioxidant, and herbicidal properties (Sheetal et al., 2018). Such compounds are synthesized using various methods, including reactions under microwave conditions in ethanol or methanol/glacial acetic acid mixtures.

Organophosphorus Azoles

Organophosphorus azoles, including pyrazoles, are investigated for their stereochemical structures and potential applications in medicinal chemistry. The study by L. Larina (2023) utilizes NMR spectroscopy and quantum chemistry to explore these structures, indicating their potential in drug development and material science.

Antifungal Applications

Research on compounds against Fusarium oxysporum, a pathogen affecting crops, includes pyrazole derivatives showing significant antifungal properties (Y. Kaddouri et al., 2022). These findings underscore the role of heterocyclic compounds in agriculture and pest management.

Kinase Inhibitors and Drug Development

Imidazo[1,2-b]pyridazine scaffolds, closely related to the compound , have been extensively reviewed for their therapeutic applications, especially as kinase inhibitors in medicine (Amanda Garrido et al., 2021). Such compounds are valuable for developing new drugs with enhanced pharmacokinetic profiles.

Catalysis and Clean Fuel Development

Research into methanol dehydration to produce dimethyl ether, a clean fuel, highlights the role of catalysts and heterocyclic compounds in sustainable energy (H. Bateni & C. Able, 2018). These studies demonstrate the importance of chemical research in addressing energy and environmental challenges.

properties

IUPAC Name |

(1,6-dimethylimidazo[1,2-b]pyrazol-7-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-6-7(5-12)8-10(2)3-4-11(8)9-6/h3-4,12H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMHWNRFJNZCJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN(C2=C1CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

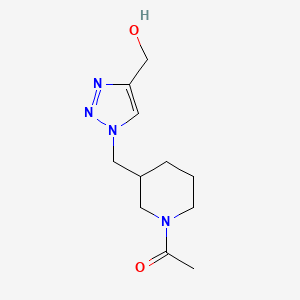

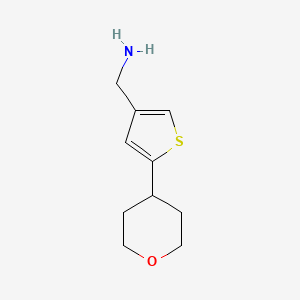

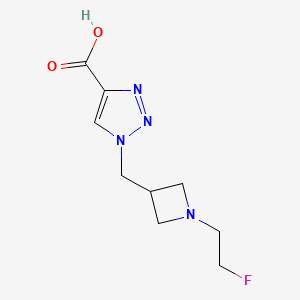

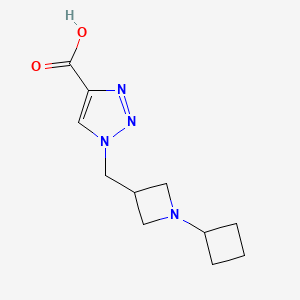

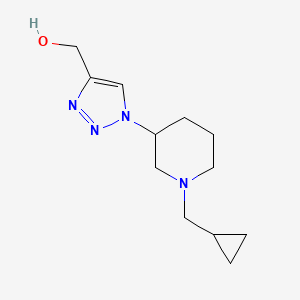

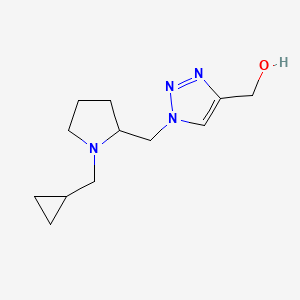

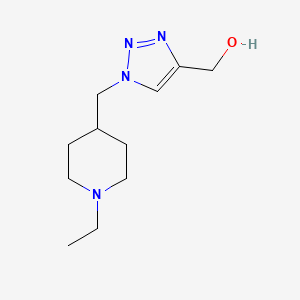

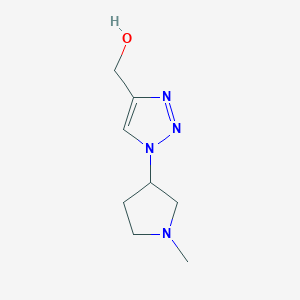

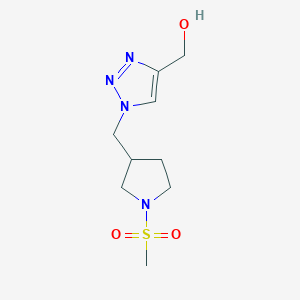

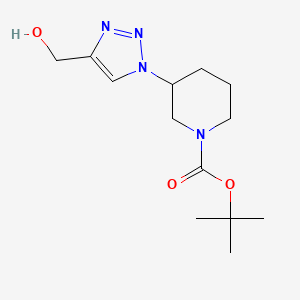

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.